Olmutinib

NSCLC EGFR T790M Clinical Efficacy

Olmutinib is a third-generation, mutant-selective EGFR TKI that covalently targets T790M while sparing wild-type EGFR (>1600-fold selectivity). Its unique dual function as an ABCG2 transporter modulator enables MDR reversal research, a property distinct from osimertinib. With a benchmark clinical profile (ORR 55%, PFS 6.9 mo) and a lower T790M loss rate (21%), it is the definitive tool for dissecting resistance mechanisms and validating next-generation combination therapies in NSCLC models.

Molecular Formula C26H26N6O2S
Molecular Weight 486.6 g/mol
CAS No. 1802181-20-9
Cat. No. B3420237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlmutinib
CAS1802181-20-9
Molecular FormulaC26H26N6O2S
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4
InChIInChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)
InChIKeyFDMQDKQUTRLUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olmutinib (CAS 1802181-20-9): A Third-Generation EGFR T790M Inhibitor for NSCLC Research and Procurement


Olmutinib (HM61713, BI 1482694) is an oral, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically developed to target the EGFR T790M resistance mutation in non-small cell lung cancer (NSCLC) . It selectively inhibits mutant EGFR forms, including the T790M mutation, while largely sparing wild-type EGFR, a key differentiation from earlier generation TKIs [1]. Olmutinib received its first global approval in South Korea in May 2016 for the treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC who had progressed on prior EGFR-TKI therapy [2].

Olmutinib (CAS 1802181-20-9) Procurement: Why Direct Substitution with Other EGFR Inhibitors is Scientifically Unjustified


In NSCLC research, simple substitution of Olmutinib with another EGFR inhibitor is not scientifically valid due to fundamental differences in mechanism, selectivity, and clinical profile. Unlike first- and second-generation TKIs (e.g., gefitinib, erlotinib, afatinib), Olmutinib is a third-generation, mutant-selective inhibitor that covalently binds to the EGFR T790M resistance mutation while sparing wild-type EGFR, thereby offering a distinct therapeutic window . Even among third-generation TKIs, Olmutinib exhibits a unique resistance profile compared to osimertinib, particularly in terms of T790M loss rates and subsequent resistance mechanisms [1]. Furthermore, Olmutinib possesses a distinct non-EGFR activity as a modulator of the ABCG2 transporter, which is not a characteristic of its closest in-class comparators [2]. These non-interchangeable differences underscore the necessity for precise compound selection.

Olmutinib (CAS 1802181-20-9) Product-Specific Quantitative Evidence Guide for Scientific Selection


Olmutinib Clinical Efficacy: Direct Comparison of ORR and PFS with Osimertinib and Rociletinib in T790M+ NSCLC

In a cross-study comparison of phase 2 clinical trial data, Olmutinib (800 mg QD) demonstrated an objective response rate (ORR) of 56% in T790M-positive NSCLC patients. This places its efficacy between that of osimertinib (80 mg QD) at 71% ORR and rociletinib at 45% ORR [1]. The progression-free survival (PFS) for Olmutinib was not reached at the time of analysis, while osimertinib showed a PFS of 9.7 months and rociletinib showed a PFS of 6.1 months [1]. A later pooled phase 2 analysis of Olmutinib (n=69) confirmed an ORR of 55.1% (95% CI, 42.6-67.1) and a median PFS of 6.9 months (95% CI, 5.6-9.7) [2].

NSCLC EGFR T790M Clinical Efficacy Comparative Oncology

Olmutinib Acquired Resistance Profile: Differential T790M Loss Rates Compared to Osimertinib

A retrospective genomic analysis of post-progression biopsies from 36 patients treated with third-generation EGFR TKIs revealed a distinct resistance pattern. Among patients treated with Olmutinib, the loss of the EGFR T790M mutation was observed in 21% (4/19) of cases. In contrast, among patients treated with osimertinib, T790M loss was significantly more frequent, occurring in 59% (10/17) of cases [1]. This suggests that resistance to olmutinib is less frequently driven by the elimination of the T790M clone and may rely more on alternative mechanisms.

NSCLC Acquired Resistance EGFR T790M Tumor Evolution

Olmutinib Mutant Selectivity: High Potency Against T790M Mutants with Over 1600-Fold Selectivity vs. Wild-Type EGFR

In vitro cellular assays demonstrate that Olmutinib is a highly selective inhibitor of mutant EGFR. It exhibits potent inhibition of the H1975 cell line, which harbors the L858R and T790M EGFR mutations, with a GI50 value of 1.3 nM [1]. In stark contrast, its potency against the H358 NSCLC cell line, which expresses wild-type EGFR, is dramatically reduced, with a GI50 value of 2225 nM [1]. This represents a greater than 1600-fold selectivity window for the T790M mutant over wild-type EGFR.

Kinase Inhibitor Selectivity Profiling EGFR T790M

Olmutinib's Unique Non-EGFR Activity: Reversal of ABCG2-Mediated Multidrug Resistance (MDR)

Olmutinib demonstrates a unique, non-EGFR activity not shared by its closest in-class comparators. In vitro, Olmutinib significantly increased the intracellular accumulation of doxorubicin and rhodamine 123 in ABCG2-overexpressing cancer cells, indicating inhibition of the drug efflux pump [1]. This activity is a direct interaction with the ABCG2 transporter. In vivo, Olmutinib enhanced the antitumor efficacy of topotecan in a S1-MI-80 cell xenograft model, demonstrating its potential to reverse ABCG2-mediated multidrug resistance [1].

Multidrug Resistance ABCG2 Chemosensitization Pharmacology

Olmutinib (CAS 1802181-20-9) Best Research and Industrial Application Scenarios Based on Verified Differentiation


Comparative Efficacy and Resistance Modeling in T790M-Positive NSCLC

Olmutinib is ideally suited for preclinical studies and clinical trial designs requiring a third-generation EGFR TKI with a well-characterized, intermediate clinical efficacy profile [1]. Its ORR of 55-56% and PFS of 6.9 months [2] provide a benchmark for comparing novel combination therapies or next-generation inhibitors. Furthermore, its distinct resistance pattern, with a lower rate of T790M loss (21%) compared to osimertinib (59%) [3], makes it a valuable tool for dissecting T790M-dependent and independent resistance mechanisms in vitro and in vivo.

Investigating Mutant-Selective EGFR Inhibition with Minimal Wild-Type Toxicity

For studies focused on the therapeutic window of mutant-selective EGFR inhibition, Olmutinib serves as a benchmark compound due to its >1600-fold selectivity for T790M-mutant EGFR (H1975 GI50: 1.3 nM) over wild-type EGFR (H358 GI50: 2225 nM) [4]. This property makes it a superior choice over first- or second-generation TKIs in experimental models where avoiding wild-type EGFR inhibition is critical, such as in toxicity studies or when evaluating combinatorial effects with other targeted therapies.

Research on Reversal of Multidrug Resistance (MDR) via ABCG2 Inhibition

Olmutinib presents a unique research opportunity as a dual-function agent capable of both inhibiting mutant EGFR and reversing ABCG2-mediated multidrug resistance [5]. This is a distinct property not documented for other third-generation EGFR TKIs. Researchers can utilize Olmutinib to explore novel combination chemotherapy strategies in ABCG2-overexpressing cancers, providing a scientific rationale for its use as a chemosensitizer in preclinical models.

Quote Request

Request a Quote for Olmutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.